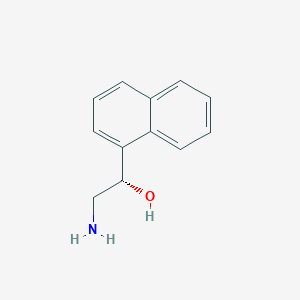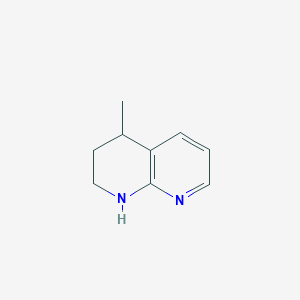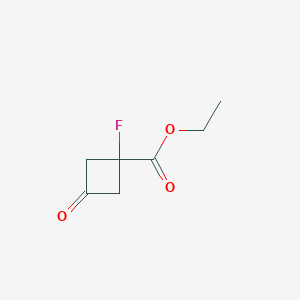
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is an organic compound with the molecular formula C7H9FO3 It is a fluorinated derivative of cyclobutanecarboxylate, characterized by the presence of a fluoro group and a keto group on the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate typically involves the reaction of 3-oxo-cyclobutanecarboxylic acid with ethyl fluoroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale distillation or chromatography techniques to achieve the required purity for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-fluoro-3-oxocyclopentanecarboxylate
- Ethyl 1-fluoro-3-oxocyclohexanecarboxylate
- Ethyl 1-fluoro-3-oxocycloheptanecarboxylate
Uniqueness
Ethyl 1-fluoro-3-oxo-cyclobutanecarboxylate is unique due to its smaller ring size compared to similar compounds. This smaller ring size can result in different chemical reactivity and physical properties, making it a valuable compound for specific applications where larger ring sizes may not be suitable .
Eigenschaften
Molekularformel |
C7H9FO3 |
|---|---|
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
ethyl 1-fluoro-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h2-4H2,1H3 |
InChI-Schlüssel |
LVGYDZXMLOWSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(=O)C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


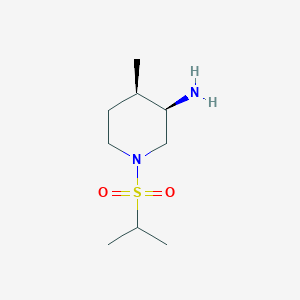
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)


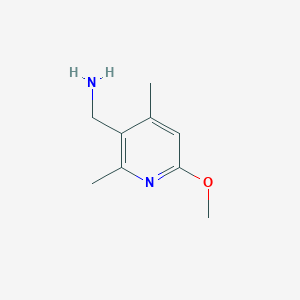
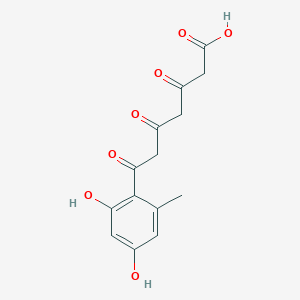
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
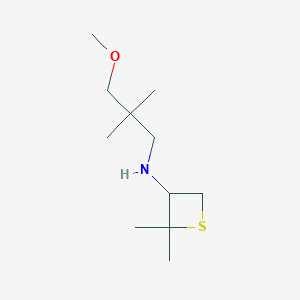
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

